molecular formula C23H21FN2O3S B2587266 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251571-35-3

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2587266
CAS No.: 1251571-35-3
M. Wt: 424.49
InChI Key: LYRWZYMKUNQAFD-UHFFFAOYSA-N
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Description

7-(3,4-Diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one ( 1251571-35-3) is a synthetic small molecule based on the thieno[3,2-d]pyrimidin-4-one scaffold, a structure of high interest in medicinal chemistry for developing novel anti-proliferative agents . This compound features a 3,4-diethoxyphenyl substituent at the 7-position and a 4-fluorobenzyl group at the 3-position of the core heterocyclic system. While the specific biological data for this analogue is not fully published, closely related thieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have demonstrated potent anti-tumor activities in cell-based phenotypic screenings . These similar compounds function by inhibiting tumor cell proliferation and inducing apoptosis, or programmed cell death, in various human cancer cell lines, as confirmed through cell-cycle analyses . Furthermore, structurally analogous benzothienopyrimidin-4-one cores are recognized as potent and selective inhibitors of kinases such as PIM-1, Pim-2, and Pim-3, which are often overexpressed in hematopoietic malignancies and solid tumors . This suggests that this compound represents a valuable chemical tool for researchers exploring new mechanisms of action in oncology and for investigating structure-activity relationships (SAR) within this promising class of compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRWZYMKUNQAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of Substituents: The 3,4-diethoxyphenyl and 4-fluorobenzyl groups can be introduced through nucleophilic substitution or coupling reactions using reagents like alkyl halides and aryl fluorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, thienopyrimidines are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Source
Target Compound 7-(3,4-diethoxyphenyl), 3-(4-fluorobenzyl) Not reported Ethoxy, Fluorobenzyl
6b (Pyrido-thieno-pyrimidine) 7,9-bis(4-methoxyphenyl), 2-(pyrazolyl) 183–185 Methoxy, Pyrazole
3a (Thieno[3,2-d]pyrimidinone) 2,6-bis(3-methoxyphenyl), 3-methyl 148–150 Methoxy, Methyl
7-(4-Bromophenyl)-3-(3-methylbenzyl) derivative 7-(4-bromophenyl), 3-(3-methylbenzyl) Not reported Bromophenyl, Methylbenzyl
7-Phenyl-3-(3-(trifluoromethyl)benzyl) analog 7-phenyl, 3-(trifluoromethylbenzyl) Not reported Phenyl, Trifluoromethyl
3-(3-Fluorobenzyl)-7-(3-fluorophenyl) analog 7-(3-fluorophenyl), 3-(3-fluorobenzyl) Not reported Fluorophenyl, Fluorobenzyl
Key Observations:

The 4-fluorobenzyl group at the 3-position introduces moderate electron withdrawal, contrasting with stronger electron-withdrawing groups like trifluoromethyl () .

Biological Activity Trends: Fluorinated analogs (e.g., 3-(3-fluorobenzyl)-7-(3-fluorophenyl) in ) are prioritized in drug design due to fluorine’s metabolic stability and bioavailability . Thienopyrimidinones with pyrazole or methyl groups (6b, 3a) show synthetic versatility but may lack the target’s balanced electronic profile .

Biological Activity

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the available literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H21FN2O3S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1207058-55-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The compound may act as an inhibitor of certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit EZH2, an enzyme involved in histone methylation and gene silencing, which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, particularly lymphoma cell lines such as SU-DHL-6, by affecting cell morphology and viability.
  • Antitumor Activity : The compound exhibits significant antiproliferative effects on several cancer cell lines with IC50 values indicating strong efficacy.

Biological Activity Data

The following table summarizes the biological activity data available for this compound:

Cell Line IC50 (μM) Effect
SU-DHL-60.55Induces apoptosis
WSU-DLCL-20.95Antiproliferative effect
K5621.68Antiproliferative effect
HEK293T15.09Low toxicity

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that specific structural features of this compound enhance its biological activity:

  • The presence of the diethoxyphenyl group is crucial for increasing lipophilicity and improving binding affinity to target proteins.
  • The fluorobenzyl substitution appears to play a role in enhancing the compound's potency against certain cancer cell lines.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various thieno[3,2-d]pyrimidine derivatives and found that those similar to this compound exhibited significant antitumor properties against multiple cancer types. Compounds with similar structures were noted for their ability to induce apoptosis and inhibit tumor growth in vivo.
  • Toxicity Assessment : Toxicity studies conducted on HEK293T cells demonstrated that while the compound is effective against cancer cells, it maintains a favorable safety profile with a relatively high CC50 value.

Q & A

Q. Table 1: Representative Synthetic Conditions from Literature

StepReagents/CatalystsSolventTemperatureYield (%)Reference
Core FormationZnCl₂, NH₄OAcDMF110°C65–75
SubstitutionK₂CO₃, 4-fluorobenzyl chlorideEthanolReflux50–60

Basic: How are structural and purity characteristics confirmed for this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 465.12) .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies involve:

  • Temperature Control : Lowering reaction temperatures (e.g., 60°C) during sensitive steps to reduce side products .
  • Catalyst Screening : Testing Pd/C vs. CuI for coupling reactions; Pd/C often provides higher regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes by-products in substitution steps .

Q. Example Optimization Workflow :

Use design of experiments (DoE) to test solvent/catalyst combinations.

Monitor reaction progress via TLC or HPLC.

Adjust stoichiometry (e.g., 1.2 eq. of 4-fluorobenzyl chloride) to drive substitutions to completion .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Substituent Effects : Comparing analogs with varying aryl groups (e.g., 3,4-diethoxy vs. 4-trifluoromethylphenyl) to assess impact on biological activity .
  • Biological Assays : Testing inhibition of kinases or receptors (e.g., IC₅₀ values in enzymatic assays) .
  • Computational Modeling : Molecular docking to predict binding affinity to targets like EGFR or PARP .

Q. Table 2: SAR Trends in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

SubstituentBiological Activity (IC₅₀)TargetReference
4-Fluorobenzyl0.12 µM (EGFR)Kinase
3,4-Diethoxyphenyl2.3 µM (PARP-1)Enzyme
2-Methylphenyl>10 µM

Advanced: How can discrepancies in biological activity data across studies be resolved?

Common approaches include:

  • Batch Reprodubility Checks : Re-synthesize compounds using identical protocols to confirm activity .
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Meta-Analysis : Compare data across studies to identify trends (e.g., fluorinated substituents correlate with higher potency) .

Basic: What chemical reactions are feasible for derivatizing this compound?

  • Oxidation : KMnO₄ converts thioethers to sulfoxides .
  • Reduction : LiAlH₄ reduces carbonyl groups to alcohols .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups using Pd catalysts .

Advanced: What computational methods predict target interactions?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., PARP-1) using crystal structures (PDB ID: 5DS3) .
  • QSAR Models : Regression analysis links substituent hydrophobicity (logP) to activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

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